4-acetamido-5-chloro-2-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamido-5-chloro-2-ethoxybenzoic acid is an organic compound with the molecular formula C12H14ClNO4. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its white to off-white solid appearance and is slightly soluble in DMSO and methanol when heated .
Vorbereitungsmethoden
The synthesis of 4-acetamido-5-chloro-2-ethoxybenzoic acid typically involves the reaction of 4-amino-5-chloro-2-ethoxybenzoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-acetamido-5-chloro-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-acetamido-5-chloro-2-ethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: This compound is explored for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-acetamido-5-chloro-2-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-acetamido-5-chloro-2-ethoxybenzoic acid can be compared with similar compounds such as:
This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
4-Acetamido-5-chloro-2-methoxybenzoic acid: This compound has a methoxy group instead of an ethoxy group. These similar compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications
Eigenschaften
CAS-Nummer |
112914-09-7 |
---|---|
Molekularformel |
C11H12ClNO4 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
4-acetamido-5-chloro-2-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-10-5-9(13-6(2)14)8(12)4-7(10)11(15)16/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ICNWZXFWTBMBKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.